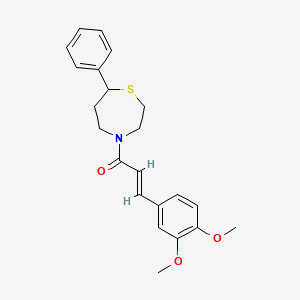![molecular formula C22H18FN3S B2992364 N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-46-3](/img/structure/B2992364.png)
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a quinazoline derivative. Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains a fluorophenyl group, a benzyl group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazoline core, with a benzyl group attached to one of the nitrogen atoms, a fluorophenyl group attached to a carbon atom through a sulfanyl linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A significant research application of N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine derivatives involves their synthesis and structural analysis. For instance, a study successfully synthesized a new derivative through the S-arylation method, highlighting its simple procedure and high conversion rates with short reaction times. The compound's structure was analyzed using crystallography, revealing its orthorhombic system and the details of its unit cell parameters. Hirshfeld surface and fingerprint plots were obtained to further understand the compound's interactions, and electrostatic potential surfaces were determined using density functional theory methods (Geesi, 2020).
Antitumor and Antimicrobial Properties
Quinazolin-4-amine derivatives have shown promise in antitumor and antimicrobial applications. For example, novel amino acid prodrugs of antitumor benzothiazoles have been explored for their ability to overcome drug lipophilicity limitations, showing significant antitumor properties in vitro and in vivo, including against breast and ovarian cancer cell lines (Bradshaw et al., 2002). Another study synthesized and evaluated a series of 2,4-diaminoquinazoline derivatives as anti-tubercular agents, demonstrating their effectiveness against Mycobacterium tuberculosis and suggesting a potential mechanism of action (Odingo et al., 2014).
Pharmacological Screening
Further research into quinazolin-4-amine derivatives includes pharmacological screenings for antimicrobial, analgesic, and anti-inflammatory activities. A study designed novel quinazoline derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties, identifying compounds with significant activities and potential for development as therapeutic agents (Dash et al., 2017).
Antiviral Activities
Another innovative application is the investigation of novel quinazolin-4(3H)-one derivatives for their antiviral activities against a variety of respiratory and biodefense viruses. These derivatives were synthesized using microwave techniques and showed potential as inhibitors for viruses such as influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase is a key enzyme in the biosynthesis of melanin, a pigment that determines the color of human skin, eyes, and hair .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
This pathway involves the conversion of L-tyrosine to L-dopa and then dopaquinone, a process regulated by tyrosinase . By inhibiting tyrosinase, the compound could potentially reduce melanin production.
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl moiety into compounds often enhances their pharmacokinetic and pharmacodynamic properties, especially their metabolic stability . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In addition, it could potentially be used to treat conditions related to excess melanin production, such as hyperpigmentation disorders .
Direcciones Futuras
Future research could focus on synthesizing “N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine” and studying its physical and chemical properties, as well as its potential biological activity. It could be interesting to explore its potential uses in medicinal chemistry, given the known biological activity of many quinazoline derivatives .
Propiedades
IUPAC Name |
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S/c23-18-12-10-17(11-13-18)15-27-22-25-20-9-5-4-8-19(20)21(26-22)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZCPCMRMIGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
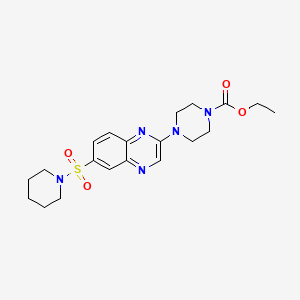
![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)
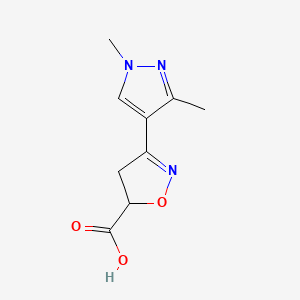

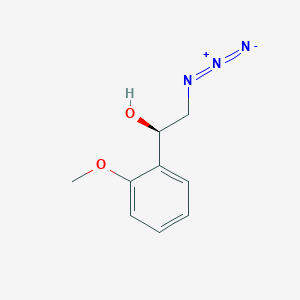
![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)


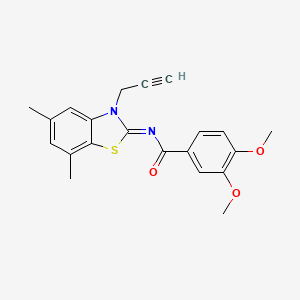
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)
![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)


